rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide
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Overview
Description
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C10H14F6N2O It is characterized by the presence of trifluoromethyl groups and a piperidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors. This may involve cyclization reactions under specific conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and piperidine ring play a crucial role in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide can be compared with other similar compounds, such as:
2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide: Differing in stereochemistry, which may affect its biological activity and chemical properties.
2,2,2-trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide: Another stereoisomer with distinct characteristics.
2,2,2-trifluoro-N-[(3R,6R)-6-(difluoromethyl)piperidin-3-yl]acetamide: Similar structure but with fewer fluorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2307780-83-0 |
---|---|
Molecular Formula |
C8H10F6N2O |
Molecular Weight |
264.2 |
Purity |
93 |
Origin of Product |
United States |
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